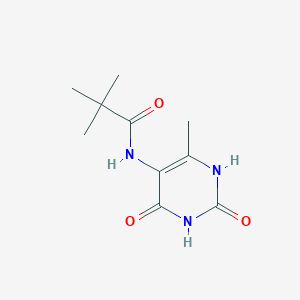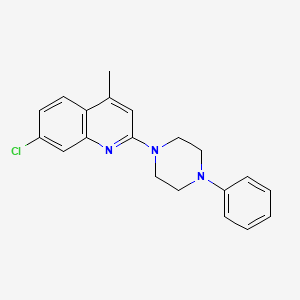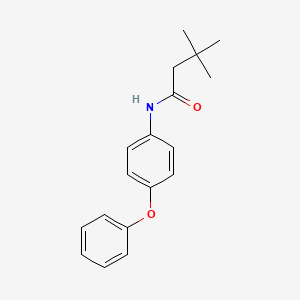![molecular formula C18H19NO3 B5853588 ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)
ethyl 2-[(3-phenylpropanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(3-phenylpropanoyl)amino]benzoate, also known as ethyl 3-phenylglycinate, is a chemical compound that belongs to the class of amino acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science.
作用机制
The exact mechanism of action of ethyl 2-[(3-phenylpropanoyl)amino]benzoate 2-[(3-phenylpropanoyl)amino]benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to interact with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to exhibit herbicidal and insecticidal activity in plant and insect models.
实验室实验的优点和局限性
The advantages of using ethyl 2-[(3-phenylpropanoyl)amino]benzoate 2-[(3-phenylpropanoyl)amino]benzoate in lab experiments include its high purity and stability, as well as its ease of synthesis. However, there are also some limitations to its use. For example, it may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of ethyl 2-[(3-phenylpropanoyl)amino]benzoate 2-[(3-phenylpropanoyl)amino]benzoate. One area of research is the development of new pharmaceuticals based on its structure and properties. For example, it may be possible to develop new drugs for the treatment of Alzheimer's disease and Parkinson's disease based on its ability to improve cognitive function and memory. Another area of research is the development of new materials based on its structure and properties. For example, it may be possible to develop new liquid crystals, polymers, and dyes based on its ability to interact with certain receptors and enzymes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which can help to improve its safety and efficacy in various applications.
合成方法
The synthesis of ethyl 2-[(3-phenylpropanoyl)amino]benzoate 2-[(3-phenylpropanoyl)amino]benzoate involves the reaction between this compound benzoate and 3-phenylpropanoyl chloride in the presence of a base such as triethyl 2-[(3-phenylpropanoyl)amino]benzoateamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound. This method has been optimized to produce high yields and purity of the product.
科学研究应用
Ethyl 2-[(3-phenylpropanoyl)amino]benzoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agrochemicals, it has been found to exhibit herbicidal and insecticidal activity. Additionally, it has been studied for its potential use in the synthesis of materials such as liquid crystals, polymers, and dyes.
属性
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-17(20)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPWMGMJCLILNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)




![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)